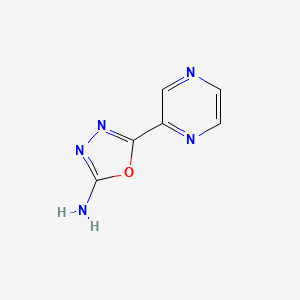
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
The compound "5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure is known for its versatility in chemical reactions and potential biological activities. The presence of the pyrazinyl group suggests additional possibilities for interaction and reactivity due to the nitrogen-containing aromatic ring.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves cyclization reactions. For instance, the synthesis of related compounds has been achieved through reactions such as diazotization followed by cycloaddition with aryl isocyanate , or from carboxylic acids and hydrazides in the presence of phosphorus oxychloride . These methods highlight the reactivity of the oxadiazole ring and its ability to form various substituted derivatives.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using spectroscopic techniques such as IR, NMR, and HRMS . X-ray diffraction analysis has been used to determine the spatial structure of these compounds, providing insight into their three-dimensional conformation and potential for intermolecular interactions .
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives exhibit a range of reactivities. For example, they can react with amines and hydrazines to form new compounds , or undergo nucleophilic substitution reactions . The oxadiazole ring can also participate in cycloaddition reactions to form pyrazines or react with activated methylene compounds to yield products with pharmacological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. For example, the absorption and emission spectra can vary depending on the nature of the substituents on the pyrazole moiety and the benzene ring . Solvent polarity can also affect the optical properties of these compounds . The presence of different functional groups can lead to a range of biological activities, including fungicidal and herbicidal properties .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- El-Azab et al. (2018) synthesized and characterized oxadiazole derivatives, including those related to 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine, using FT-IR and NMR spectroscopy. They found that these compounds exhibit nonlinear optical (NLO) properties and show promise as anti-tuberculosis agents (El-Azab et al., 2018).
- Nayak et al. (2013) reported the synthesis of similar compounds, detailing their structure using IR, NMR, and mass spectral data (Nayak et al., 2013).
Anticancer Applications
- Megally Abdo and Kamel (2015) synthesized oxadiazole derivatives that exhibited significant cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents (Megally Abdo & Kamel, 2015).
Biological Screening
- Zayed et al. (1984) conducted a biological screening of oxadiazole compounds, indicating their potential for further pharmacological applications (Zayed et al., 1984).
Solvothermal Interconversions
- Li et al. (2010) studied the solvothermal interconversions of oxadiazole derivatives, revealing important insights into their chemical behavior and potential applications in materials science (Li et al., 2010).
Synthesis and Energetic Material Applications
- Zhu et al. (2021) synthesized an energetic material precursor related to oxadiazole and characterized it using various techniques, indicating its potential in the field of energetic materials (Zhu et al., 2021).
Insecticidal Activities
- Qi et al. (2014) synthesized anthranilic diamides analogs containing oxadiazole rings and evaluated their insecticidal activities, finding that some compounds exhibited good activity against certain pests (Qi et al., 2014).
Synthesis and Antimicrobial Activities
- Bayrak et al. (2009) synthesized new triazole derivatives starting from oxadiazole and evaluated their antimicrobial activities, contributing to the understanding of their potential as antimicrobial agents (Bayrak et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have shown efficacy against the mycobacterium tuberculosis h37rv strain . The in silico investigations suggest that the target enzyme involved in the action of the compounds may be DprE1 .
Mode of Action
Based on the structure and activity of similar compounds, it is likely that this compound interacts with its target enzyme, possibly dpre1, leading to inhibition of its function .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with essential biochemical pathways in this organism .
Pharmacokinetics
In silico studies on similar compounds have predicted their adme properties, physicochemical characteristics, and drug-like qualities .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis, with minimum inhibitory concentration (mic) values of ≤2125 μM . This suggests that the compound may have a bactericidal or bacteriostatic effect on this organism.
Action Environment
Further experimental validation is necessary to ascertain the target responsible for the whole cell activity .
Propiedades
IUPAC Name |
5-pyrazin-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-11-10-5(12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRJXVMVLJNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649263 | |
| Record name | 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
717848-18-5 | |
| Record name | 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)
![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)
![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
![9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1328198.png)